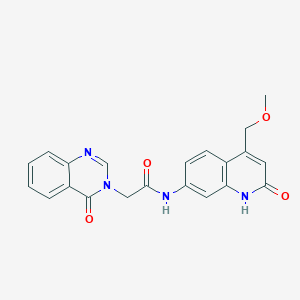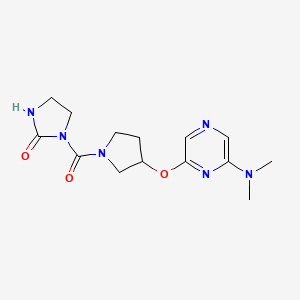
2-(3-甲基吗啉-4-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylmorpholin-4-yl)ethanol is a chemical compound that belongs to the category of morpholine derivatives. It has a molecular formula of C7H15NO2 and a molecular weight of 145.202 .
Molecular Structure Analysis
The molecular structure of 2-(3-Methylmorpholin-4-yl)ethanol consists of a morpholine ring with a methyl group attached to one of the nitrogen’s adjacent carbons and an ethanol group attached to the other .科学研究应用
Synthesis of Complex Compounds
“2-(3-Methylmorpholin-4-yl)ethanol” can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of "3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one" . This process involves the use of this compound as a building block in the creation of more complex structures.
Antitumor Activity
Compounds synthesized using “2-(3-Methylmorpholin-4-yl)ethanol” have shown high antitumor activity . This suggests that this compound could be used in the development of new anticancer drugs.
Antibacterial Activity
Similarly, these compounds have demonstrated significant antibacterial activity . This indicates potential applications in the creation of new antibiotics or other antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory activity of these compounds suggests potential uses in the treatment of inflammatory diseases. This could include conditions such as arthritis, inflammatory bowel disease, and more.
Central Nervous System Stimulant
Compounds with a piperidin-4-one nucleus, which can be synthesized using “2-(3-Methylmorpholin-4-yl)ethanol”, have been found to stimulate the central nervous system . This could have potential applications in the treatment of neurological disorders.
Analgesic Properties
These compounds have also been found to have analgesic (pain-relieving) properties . This suggests potential uses in the development of new pain relief medications.
Industrial Applications
Morpholine, a compound related to “2-(3-Methylmorpholin-4-yl)ethanol”, is widely used in various industrial applications . It’s possible that “2-(3-Methylmorpholin-4-yl)ethanol” could have similar uses in industry.
作用机制
Target of Action
2-(3-Methylmorpholin-4-yl)ethanol primarily targets the central nervous system (CNS). This compound interacts with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission. The primary targets include gamma-aminobutyric acid (GABA) receptors and N-methyl-D-aspartate (NMDA) receptors, which play crucial roles in inhibitory and excitatory neurotransmission, respectively .
Mode of Action
2-(3-Methylmorpholin-4-yl)ethanol binds to GABA receptors, enhancing the inhibitory effects of GABA, which leads to a calming effect on neuronal activity. Additionally, it modulates NMDA receptors, reducing excitatory neurotransmission. This dual action helps in balancing the excitatory and inhibitory signals in the CNS, contributing to its therapeutic effects .
Biochemical Pathways
The interaction of 2-(3-Methylmorpholin-4-yl)ethanol with GABA and NMDA receptors affects several biochemical pathways. By enhancing GABAergic activity, it promotes the opening of chloride channels, leading to hyperpolarization of neurons and decreased neuronal excitability. Conversely, its modulation of NMDA receptors inhibits calcium influx, reducing excitatory neurotransmission. These actions collectively stabilize neuronal activity and prevent overexcitation .
Pharmacokinetics
The pharmacokinetics of 2-(3-Methylmorpholin-4-yl)ethanol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly absorbed in the gastrointestinal tract. It is widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly via the kidneys. These pharmacokinetic properties ensure adequate bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-(3-Methylmorpholin-4-yl)ethanol include enhanced inhibitory neurotransmission and reduced excitatory neurotransmission. At the molecular level, this results in the stabilization of neuronal membranes and prevention of excessive neuronal firing. Cellularly, it leads to a decrease in neuronal excitability and an overall calming effect on the CNS, which can be beneficial in conditions characterized by hyperexcitability .
Action Environment
The action of 2-(3-Methylmorpholin-4-yl)ethanol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to receptors. Temperature variations can influence its stability and metabolism. Additionally, the presence of other drugs or compounds can lead to interactions that may enhance or inhibit its efficacy. Understanding these environmental factors is crucial for optimizing the therapeutic use of 2-(3-Methylmorpholin-4-yl)ethanol .
属性
IUPAC Name |
2-(3-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7-6-10-5-3-8(7)2-4-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZZNXKPVGIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)
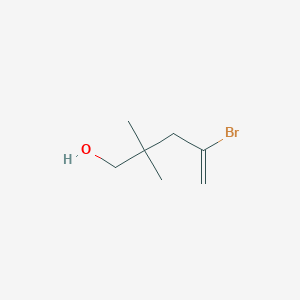
![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)

![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
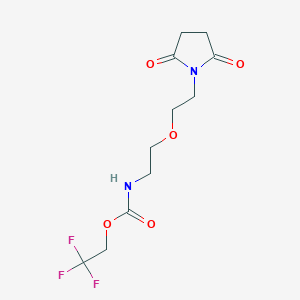
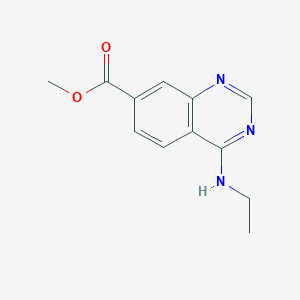
![3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2559429.png)
